2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde 2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17507845
InChI: InChI=1S/C21H20N2O5S/c1-15-18(14-24)19-7-2-3-8-23(19)20(15)21(25)16-5-4-6-17(13-16)29(26,27)22-9-11-28-12-10-22/h2-8,13-14H,9-12H2,1H3
SMILES:
Molecular Formula: C21H20N2O5S
Molecular Weight: 412.5 g/mol

2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde

CAS No.:

Cat. No.: VC17507845

Molecular Formula: C21H20N2O5S

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde -

Specification

Molecular Formula C21H20N2O5S
Molecular Weight 412.5 g/mol
IUPAC Name 2-methyl-3-(3-morpholin-4-ylsulfonylbenzoyl)indolizine-1-carbaldehyde
Standard InChI InChI=1S/C21H20N2O5S/c1-15-18(14-24)19-7-2-3-8-23(19)20(15)21(25)16-5-4-6-17(13-16)29(26,27)22-9-11-28-12-10-22/h2-8,13-14H,9-12H2,1H3
Standard InChI Key UGMQWCFCFNUJAK-UHFFFAOYSA-N
Canonical SMILES CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4

Introduction

Structural Features

The compound 2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde consists of an indolizine core, which is a bicyclic heterocycle containing a nitrogen atom. It is substituted with a methyl group at the 2-position and a benzoyl group at the 3-position, which is further modified with a morpholin-4-ylsulfonyl moiety. The presence of the aldehyde functional group at the 1-position suggests potential reactivity in organic synthesis reactions.

Potential Applications

Indolizine derivatives have been explored for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific modification with a morpholin-4-ylsulfonyl group could influence its pharmacokinetic properties, such as solubility and bioavailability.

Research Findings

While specific research findings on 2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde are not available, studies on similar indolizine compounds have shown promising results in medicinal chemistry. For instance, indolizines have been investigated as potential inhibitors of various enzymes and receptors involved in disease pathways.

Data Tables

Given the lack of specific data on 2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde, we can consider general properties of indolizine derivatives:

PropertyGeneral Indolizine Derivatives
Molecular FormulaVaries based on substitution
Molecular WeightTypically in the range of 200-400 g/mol
Biological ActivityAnti-inflammatory, antimicrobial, anticancer
Chemical ReactivityAldehyde group can participate in condensation reactions

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